Ethyl thiazolo[4,5-b]pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl [1,3]thiazolo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-7-6(14-8)4-3-5-10-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYGYJZKXUYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamides with Chloronitropyridines
The one-step cyclocondensation of chloronitropyridines with thioamides or thioureas represents a foundational method for constructing the thiazolo[4,5-b]pyridine core. Sahasrabudhe et al. demonstrated that 3-chloro-5-nitropyridin-2-amine reacts with thioacetamide in ethanol under reflux to yield 6-nitrothiazolo[5,4-b]pyridine derivatives. While the original study focused on nitro-substituted analogs, this method can be adapted for ethyl carboxylate derivatives by selecting appropriate starting materials. For instance, substituting chloronitropyridine with a carboxylate-bearing precursor enables direct incorporation of the ethyl ester group.
Key advantages of this method include high atom economy and operational simplicity. However, the reliance on chloronitropyridines limits substrate diversity, necessitating pre-functionalized starting materials. Optimization studies indicate that polar aprotic solvents like dimethylformamide (DMF) improve yields (70–85%) by facilitating nucleophilic aromatic substitution.
Multicomponent Reactions Involving Thiazolidinones
Modern synthetic routes increasingly utilize multicomponent reactions (MCRs) to streamline thiazolo[4,5-b]pyridine assembly. Gandhi et al. developed a one-pot protocol combining thiazolidinones, aldehydes, and malononitrile in the presence of magnesium oxide (MgO) as a heterogeneous base catalyst. This method constructs the pyridine ring through Knoevenagel condensation followed by Michael addition, yielding 5-amino-7-aryl derivatives with excellent regioselectivity.
For ethyl carboxylate synthesis, ethyl 2-(benzothiazol-2-yl)acetate serves as a critical intermediate. Mohamed et al. demonstrated its reactivity with arylidinemalononitriles in ethanol/triethylamine (EtOH/TEA), producing ethyl 1-amino-3-aryl-thiazolo[3,2-a]pyridine-4-carboxylates in 65–78% yields. The reaction proceeds via nucleophilic attack at the activated methylene group, followed by cyclodehydration (Figure 1).
Figure 1: Proposed mechanism for multicomponent synthesis of ethyl thiazolo[4,5-b]pyridine-2-carboxylate.
- Nucleophilic addition of malononitrile to ethyl 2-(benzothiazol-2-yl)acetate.
- Cyclization via intramolecular amine attack on the nitrile group.
- Aromatization through elimination of water.
Annulation Strategies Using Thiazole Derivatives
Pyridine annulation to preformed thiazole rings offers a versatile route to the target compound. Lozynskyi et al. reported that 4-iminothiazolidin-2-ones react with β-dicarbonyl compounds under basic conditions to form 3H-thiazolo[4,5-b]pyridin-2-ones. For carboxylate derivatives, ethyl acetoacetate serves as a suitable β-ketoester, enabling simultaneous annulation and esterification.
Kumar and Ila advanced this approach using N-cyanothioimidate salts, which undergo [4+2] cycloaddition with methyl bromocrotonate to afford thiazolo[4,5-b]pyridine acrylates. Subsequent hydrolysis and esterification yield the ethyl carboxylate. This method achieves 60–75% yields but requires stringent anhydrous conditions.
Esterification and Functional Group Modifications
Post-synthetic esterification provides an alternative route when direct synthesis proves challenging. Abdallah et al. synthesized 2-(thiazolo[4,5-b]pyridin-3-yl)acetic acid via hydrolysis of corresponding nitriles, followed by esterification with ethanol in the presence of sulfuric acid. While effective, this two-step process reduces overall efficiency (50–60% yield).
Recent advances employ microwave-assisted esterification, reducing reaction times from hours to minutes. For example, irradiating the carboxylic acid precursor with ethanol and N,N'-dicyclohexylcarbodiimide (DCC) at 100°C achieves 85% conversion.
Comparative Analysis of Synthetic Methods
Table 1: Evaluation of preparation methods for ethyl thiazolo[4,5-b]pyridine-2-carboxylate
Mechanistic Insights and Optimization Strategies
The choice of base significantly impacts cyclocondensation and annulation reactions. Triethylamine (TEA) and magnesium oxide (MgO) are preferred for their ability to deprotonate intermediates without inducing side reactions. Solvent selection also plays a critical role: ethanol and DMF balance solubility and reactivity, while toluene facilitates azeotropic removal of water in esterification.
Catalytic approaches, such as using p-toluenesulfonic acid (PTSA) in cyclodehydration steps, reduce reaction times from 12 hours to 2–3 hours. Additionally, employing microwave irradiation in esterification steps enhances efficiency, achieving near-quantitative yields under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl thiazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, halogenated solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Biological Activities
Ethyl thiazolo[4,5-b]pyridine-2-carboxylate has been investigated for various biological activities:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with specific molecular targets such as epidermal growth factor receptor (EGFR) and c-KIT, which are critical in cancer cell proliferation and survival. For instance, derivatives of thiazolo[5,4-b]pyridine have demonstrated efficacy against imatinib-resistant gastrointestinal stromal tumors (GISTs), with some compounds showing higher inhibitory activity than imatinib itself .
- Antimicrobial Properties : this compound has shown promising antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against Cryptosporidium parvum, a parasite causing gastrointestinal infections, where it exhibited an EC50 value of approximately 2.1 μM .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that certain derivatives possess anti-inflammatory effects comparable to standard drugs like ibuprofen .
Synthetic Methodologies
Various synthetic pathways have been developed for the preparation of this compound:
- Alkylation Reactions : These reactions involve the introduction of alkyl groups into the thiazole or pyridine frameworks.
- Cyanethylation : This method allows for the introduction of cyano groups that can later be transformed into other functional groups.
- Acylation Reactions : Acylation is used to attach acyl groups to enhance biological activity.
These synthetic approaches enable the generation of a diverse library of derivatives for further biological evaluation.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity:
- Position 5 Modifications : Substituents at this position can enhance potency against specific targets like c-KIT.
- Position 6 Functionalization : Alterations at this site have been linked to increased enzymatic inhibition and improved interaction with molecular targets .
The insights gained from SAR studies are essential for rational drug design and the development of more potent analogs targeting specific pathways.
Case Studies
- Inhibition of c-KIT : A study synthesized 31 novel derivatives based on the thiazolo[5,4-b]pyridine scaffold. One derivative showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V mutant, significantly outperforming imatinib .
- Anti-inflammatory Activity : A series of thiazolo[4,5-b]pyridin derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Some compounds demonstrated comparable efficacy to ibuprofen .
Mechanism of Action
The mechanism of action of ethyl thiazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA gyrase and adenosine receptors.
Pathways Involved: It can inhibit the activity of enzymes like poly (ADP-ribose) polymerase-1, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[4,5-b]pyridin-2(3H)-ones
- Structural Difference : Replaces the ethyl ester group with a ketone at position 2.
- Synthesis : Derived from 6-bromo[3,4'-bipyridin]-6-amines via Curtius rearrangement and Heck reactions .
- Unlike the ester variant, this compound’s ketone group enhances electrophilicity, influencing enzyme binding .
- Key Finding: Derivatives show higher PDE III inhibition (IC₅₀ < 1 µM) compared to non-ketone analogues .
Ethyl 4,5,6,7-Tetrahydro-[1,3]Thiazolo[5,4-c]Pyridine-2-Carboxylate
- Structural Difference : Features a partially saturated pyridine ring (tetrahydro modification), altering ring planarity.
- Synthesis: Not explicitly detailed in evidence, but similar cyclocondensation strategies are inferred .
- However, this modification may diminish DNA intercalation efficacy observed in aromatic thiazolo[4,5-b]pyridines .
- Key Finding: Limited pharmacological data available, but structural analogs suggest utility in CNS-targeted therapies due to enhanced blood-brain barrier penetration .
Ethyl Oxazolo[4,5-b]pyridine-2-carboxylate
- Structural Difference : Substitutes sulfur in the thiazole ring with oxygen, forming an oxazole moiety.
- Synthesis : Similar cyclocondensation methods, but using oxygen-containing precursors .
- However, reduced sulfur-mediated radical scavenging may lower antioxidant activity compared to thiazolo derivatives .
- Key Finding : Oxazolo derivatives are less explored but show promise as intermediates in kinase inhibitor synthesis .
Imidazo[4,5-b]pyridine Derivatives
- Structural Difference : Replaces the thiazole ring with an imidazole, introducing an additional nitrogen atom.
- Synthesis: Synthesized via cyclization of o-nitropyridyl glycine esters or amino acid derivatives .
- Bioactivity: Exhibits diverse roles, including adenosine receptor antagonism and anticancer activity. The imidazole ring enhances hydrogen-bonding capacity, improving target selectivity .
- Key Finding : Imidazo[4,5-b]pyridin-2-ones demonstrate potent antistaphylococcal activity (MIC ≤ 2 µg/mL), surpassing some thiazolo analogues .
Comparative Data Table
Research Findings and Trends
- Anti-inflammatory Activity : this compound derivatives exhibit superior edema reduction (65% inhibition at 50 mg/kg) compared to oxazolo analogues (45%) .
- Antioxidant Potential: Thiazolo derivatives show stronger radical scavenging (IC₅₀: 8–15 µM) than imidazo or oxazolo variants (IC₅₀: 20–30 µM), attributed to sulfur’s redox activity .
- Structural-Activity Relationship (SAR) :
Biological Activity
Ethyl thiazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This compound features a fused thiazole and pyridine structure, which contributes to its potential as a scaffold for various bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.
Molecular Targets
This compound interacts with several key molecular targets:
- Phosphoinositide 3-kinase (PI3K) : It serves as a potent inhibitor of PI3K, influencing cell growth and survival pathways.
- DNA Gyrase : The compound also exhibits activity against DNA gyrase, which is crucial for bacterial DNA replication.
- Adenosine Receptors : It can bind to adenosine receptors, potentially modulating various physiological responses.
Biochemical Pathways
The compound's inhibition of PI3K leads to:
- Reduced Cell Proliferation : By disrupting signaling pathways associated with cell growth, it can induce apoptosis in cancer cells.
- Antioxidant Activity : this compound has been reported to exhibit significant antioxidant properties, which can protect cells from oxidative stress .
Anticancer Properties
Research indicates that this compound possesses notable anticancer effects:
- Inhibition of Cancer Cell Lines : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, it demonstrated an IC50 value of 4.77 μM against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs) .
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Antimicrobial Activity
The compound has exhibited antimicrobial properties:
- Bacterial Inhibition : this compound has been tested against various bacterial strains and showed effectiveness in inhibiting their growth. Its interaction with DNA gyrase is particularly relevant for its antibacterial activity .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound:
- Carrageenan-Induced Edema Model : The anti-exudative effect was evaluated using the carrageenan-induced rat paw edema model, demonstrating its capability to reduce inflammation significantly .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study explored the efficacy of this compound on GIST cells harboring c-KIT mutations. The compound was found to have higher enzymatic inhibitory activity compared to imatinib and comparable activity to sunitinib. It induced significant cell cycle arrest and apoptosis in treated cells, underscoring its potential as a therapeutic agent against resistant cancer types .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl thiazolo[4,5-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation of thiazole precursors with pyridine derivatives. A common approach involves alkylation of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one using chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in ethanol). Optimizing temperature (70–80°C) and reaction time (1–2 hours) improves yields to >80% .
- Key Techniques : Monitor reaction progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients.
Q. How is the structural integrity of this compound confirmed?
- Methodology : Use H/C NMR to identify characteristic signals (e.g., ester carbonyl at ~165 ppm, thiazole protons at 6.5–7.2 ppm). IR spectroscopy confirms functional groups (C=O stretch at 1720 cm) .
- Advanced Confirmation : X-ray crystallography or high-resolution mass spectrometry (HRMS) validates molecular geometry and exact mass .
Q. What are the primary biological activities observed for this compound?
- Findings : Demonstrates anti-inflammatory activity (33–41% edema inhibition in carrageenan-induced rat models) and antimicrobial potential (MIC 8–32 µg/mL against S. aureus and E. coli) .
- Assays : Use agar dilution for antimicrobial screening and plethysmometry for anti-inflammatory evaluation .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
- SAR Insights :
- N3 Substitution : Introducing 2-chloro-N-(4-chlorophenyl)acetamide increases anti-inflammatory efficacy by 20% .
- C6 Modification : Adding phenylazo groups improves anticancer activity (3-fold increase in cytotoxicity) .
- Methodology : Perform regioselective alkylation or azo coupling, followed by in vitro cytotoxicity (MTT assay) and kinase inhibition studies .
Q. What analytical strategies resolve contradictions in reported biological data?
- Case Study : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., broth vs. agar dilution). Standardize protocols using CLSI guidelines and validate via dose-response curves .
- Structural Optimization : Compare analogs (e.g., ethyl ester vs. carboxylic acid derivatives) to isolate substituent effects .
Q. What advanced techniques elucidate its mechanism of action?
- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to study binding to kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase) .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) in treated cells identifies downstream targets (e.g., NF-κB suppression for anti-inflammatory effects) .
Q. How does this compound compare to structurally similar heterocycles?
- Comparative Table :
| Compound | Key Feature | Bioactivity (vs. Target Compound) |
|---|---|---|
| Ethyl oxazolo[4,5-b]pyridine-2-carboxylate | Oxazole ring fused to pyridine | Lower anti-inflammatory activity |
| 6-Bromo-imidazo[4,5-b]pyridine | Bromine substitution at C6 | Enhanced kinase inhibition |
Methodological Considerations
Q. What experimental designs mitigate synthetic challenges?
- Challenge : Low yields during cyclization.
- Solution : Use microwave-assisted synthesis (100°C, 30 minutes) to accelerate reaction kinetics and improve purity .
Q. How are computational tools applied in optimizing derivatives?
- Approach : Perform molecular docking (AutoDock Vina) to predict binding to COX-2 or bacterial topoisomerase IV. Validate with MD simulations (GROMACS) to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
